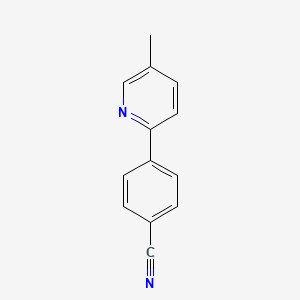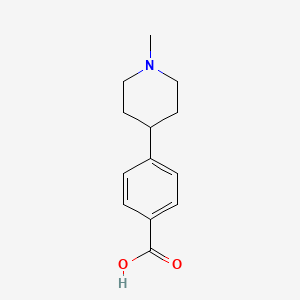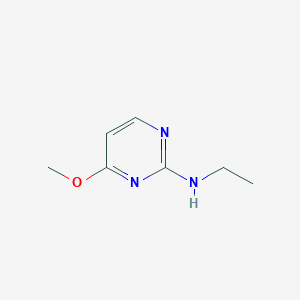
4-(5-Methyl-2-pyridyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-2-pyridyl)benzonitrile, also known as MPB, is a chemical compound that has gained increasing interest in recent years. It has a molecular weight of 194.24 and its linear formula is C13H10N2 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has shown robustness, synthesizing ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of 4-(5-Methyl-2-pyridyl)benzonitrile is represented by the linear formula C13H10N2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(5-Methyl-2-pyridyl)benzonitrile include a molecular weight of 194.24 and a linear formula of C13H10N2 . More specific properties such as melting point, boiling point, and density were not found in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Complexes 4 and 5, involving 4-(5-Methyl-2-pyridyl)benzonitrile analogues, were synthesized and characterized, revealing their neutral stable zwitterionic nature with rare N(py)PtCl3− and N(py)PdCl3− anionic moieties. These findings provide insights into the structural and electronic properties of such complexes (Viola et al., 2018).
Medical Imaging Applications
- Analogues of 4-(5-Methyl-2-pyridyl)benzonitrile were identified as candidates for positron emission tomography (PET) imaging agents, particularly for imaging of metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This research highlights the potential of these compounds in neuroimaging (Shimoda et al., 2016).
Anticancer Activity
- A study on a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, involving derivatives of 4-(5-Methyl-2-pyridyl)benzonitrile, demonstrated potential anticancer activity against U937 human monocytic cells. This research contributes to the development of novel anticancer agents (Bera et al., 2021).
Nonlinear Optical Properties
- The study of iron(II) pentacyanide complexes with quaternary nitrogen electron acceptor units, which includes derivatives of 4-(5-Methyl-2-pyridyl)benzonitrile, revealed significant nonlinear optical (NLO) responses. These findings are crucial for the development of materials with specialized optical properties (Coe et al., 2009).
Excited-State Charge Transfer Studies
- Research on the solvent dependence of the spectra and kinetics of excited-state charge transfer in (alkylamino)benzonitriles, including 4-(5-Methyl-2-pyridyl)benzonitrile, provides valuable insights into the photophysical behavior of these compounds. This is relevant for understanding their potential applications in photochemical and photophysical processes (Dahl et al., 2005).
Antiviral Activity
- A study on 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives, related to 4-(5-Methyl-2-pyridyl)benzonitrile, identified compounds with potent antiviral activity against Hepatitis C Virus (HCV). This research contributes to the development of new antiviral therapies (Jiang et al., 2020).
Propiedades
IUPAC Name |
4-(5-methylpyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-2-7-13(15-9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWOOVIJJDUTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-2-pyridyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1369609.png)



![N-[(1-butylpyrrolidin-2-yl)methyl]propan-1-amine](/img/structure/B1369619.png)




![4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine](/img/structure/B1369630.png)

![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)